4,6-Difluoro-1,3-benzothiazole-2-carbonitrile
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Overview
Description
Bay 65-1942 hydrochloride is a chemical compound known for its role as an ATP-competitive and selective inhibitor of IKKβ (IκB kinase β). This compound has been extensively studied for its potential therapeutic applications, particularly in the context of inflammation and cancer research .
Preparation Methods
The synthesis of Bay 65-1942 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Bay 65-1942 hydrochloride is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Introduction: Specific functional groups are introduced to the core structure through various chemical reactions, including alkylation, acylation, and reduction.
Hydrochloride Formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods for Bay 65-1942 hydrochloride are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimization for yield and purity.
Chemical Reactions Analysis
Bay 65-1942 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bay 65-1942 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IKKβ and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of IKKβ in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the IKKβ pathway.
Mechanism of Action
Bay 65-1942 hydrochloride exerts its effects by selectively inhibiting IKKβ, an enzyme involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting IKKβ, Bay 65-1942 hydrochloride prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the suppression of NF-κB activation and the downstream expression of pro-inflammatory genes .
Comparison with Similar Compounds
Bay 65-1942 hydrochloride is unique in its high selectivity and potency as an IKKβ inhibitor. Similar compounds include:
BMS-345541 hydrochloride: Another selective IKK inhibitor with different structural features.
AZD6244: A MEK inhibitor that is often used in combination with Bay 65-1942 hydrochloride for synergistic effects.
LY2409881 trihydrochloride: A novel specific inhibitor of IKK2 with distinct chemical properties.
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency .
Properties
CAS No. |
169776-05-0 |
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Molecular Formula |
C8H2F2N2S |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4,6-difluoro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H |
InChI Key |
ZHWWRRNFIHCKAA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1F)N=C(S2)C#N)F |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)C#N)F |
Synonyms |
2-Benzothiazolecarbonitrile,4,6-difluoro-(9CI) |
Origin of Product |
United States |
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